molecular formula C23H25N5O3S B10961735 methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10961735
M. Wt: 451.5 g/mol
InChI Key: QGVHEHLUFCSNMQ-WOJGMQOQSA-N
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Description

METHYL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazolyl group: This step involves the reaction of the thiazolopyrimidine intermediate with a pyrazole derivative, often under reflux conditions.

    Condensation with the dimethylaminobenzaldehyde: The final step involves the condensation reaction between the intermediate and 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of METHYL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Similar structure but lacks the 1,3-dimethyl substitution on the pyrazole ring.

    METHYL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Similar structure but lacks the 7-methyl substitution.

Uniqueness

The uniqueness of METHYL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

methyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(1,3-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H25N5O3S/c1-13-17(12-27(5)25-13)20-19(22(30)31-6)14(2)24-23-28(20)21(29)18(32-23)11-15-7-9-16(10-8-15)26(3)4/h7-12,20H,1-6H3/b18-11+

InChI Key

QGVHEHLUFCSNMQ-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CN(N=C4C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CN(N=C4C)C)C(=O)OC

Origin of Product

United States

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